molecular formula C13H9Cl2NO B1421766 4-(2,3-Dichlorobenzoyl)-2-methylpyridine CAS No. 1187169-70-5

4-(2,3-Dichlorobenzoyl)-2-methylpyridine

Cat. No. B1421766
M. Wt: 266.12 g/mol
InChI Key: ANHVXWSONQHKSE-UHFFFAOYSA-N
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Description

2,3-Dichlorobenzoyl chloride is a chemical compound with the molecular formula C7H3Cl3O . It is used in the synthesis of various benzamide derivatives .


Synthesis Analysis

2,3-Dichlorobenzoyl chloride can be prepared by reacting 2,3-dichlorobenzoic acid with thionyl chloride in an inert atmosphere . It has also been used in the synthesis of 3,4-dichlorophenylacetic acid by the Arndt-Eistert method .


Chemical Reactions Analysis

Reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N,N′-dimethylformamide solution at 60 °C afforded a series of dichlorobenzamide derivatives .


Physical And Chemical Properties Analysis

2,3-Dichlorobenzoyl chloride is a solid at 20 degrees Celsius . It has a melting point of 29°C and a boiling point of 140°C at 14 mmHg . It is soluble in toluene .

Scientific Research Applications

Hydrogen Bonded Supramolecular Structures

Research has demonstrated the formation of supramolecular structures through hydrogen bonding in salts formed from amino-methylpyridine derivatives and various substituted benzoic acids. These structures are significant for understanding the role of weak and strong non-covalent interactions in crystal packing, which could be relevant for designing new materials with specific physical properties (Khalib et al., 2014).

Synthesis of Complex Ethers

Another study focused on the synthesis of new crown ethers with potential applications in complexation and structural studies. These ethers were synthesized through reactions involving amino-pyridine derivatives, suggesting a methodological relevance for compounds like 4-(2,3-Dichlorobenzoyl)-2-methylpyridine in the creation of novel chemical entities with specific binding capabilities (Hayvalı et al., 2003).

Coordination Chemistry and Magnetic Properties

The coordination of pyridines to metal centers, as explored in various studies, provides insights into the synthesis of coordination complexes with potential applications in catalysis, magnetic materials, and molecular electronics. The ability of substituted pyridines to act as ligands for metal centers can guide the utilization of 4-(2,3-Dichlorobenzoyl)-2-methylpyridine in similar applications (Titova et al., 2016).

Safety And Hazards

2,3-Dichlorobenzoyl chloride is classified as a dangerous substance. It causes severe skin burns and eye damage, and may be corrosive to metals . It should be stored under inert gas and away from moisture .

properties

IUPAC Name

(2,3-dichlorophenyl)-(2-methylpyridin-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO/c1-8-7-9(5-6-16-8)13(17)10-3-2-4-11(14)12(10)15/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANHVXWSONQHKSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C(=O)C2=C(C(=CC=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801222952
Record name (2,3-Dichlorophenyl)(2-methyl-4-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801222952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,3-Dichlorobenzoyl)-2-methylpyridine

CAS RN

1187169-70-5
Record name (2,3-Dichlorophenyl)(2-methyl-4-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187169-70-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,3-Dichlorophenyl)(2-methyl-4-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801222952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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